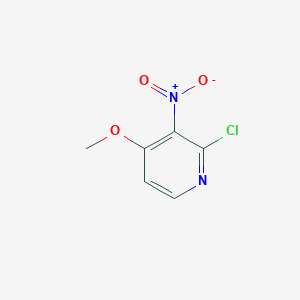

2-Chloro-4-methoxy-3-nitropyridine

CAS No.: 6980-09-2

Cat. No.: VC3964258

Molecular Formula: C6H5ClN2O3

Molecular Weight: 188.57 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 6980-09-2 |

|---|---|

| Molecular Formula | C6H5ClN2O3 |

| Molecular Weight | 188.57 g/mol |

| IUPAC Name | 2-chloro-4-methoxy-3-nitropyridine |

| Standard InChI | InChI=1S/C6H5ClN2O3/c1-12-4-2-3-8-6(7)5(4)9(10)11/h2-3H,1H3 |

| Standard InChI Key | SVXPNTNLKOJPTK-UHFFFAOYSA-N |

| SMILES | COC1=C(C(=NC=C1)Cl)[N+](=O)[O-] |

| Canonical SMILES | COC1=C(C(=NC=C1)Cl)[N+](=O)[O-] |

Introduction

Chemical Identity and Structural Properties

Molecular Characteristics

2-Chloro-4-methoxy-3-nitropyridine belongs to the nitropyridine family, featuring a pyridine core with three distinct substituents:

-

Chlorine at position 2 (C2)

-

Methoxy group (-OCH₃) at position 4 (C4)

-

Nitro group (-NO₂) at position 3 (C3)

The compound’s IUPAC name is 2-chloro-4-methoxy-3-nitropyridine, and its SMILES notation is COC1=C(C(=NC=C1)Cl)N+[O-] . X-ray crystallography and spectroscopic analyses reveal a planar pyridine ring with bond angles and distances influenced by substituent effects. For instance, the nitro group’s electron-withdrawing nature reduces electron density at C3, while the methoxy group’s electron-donating resonance increases reactivity at C4 .

Table 1: Key Physical Properties

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The primary synthetic route involves nitration of 2-chloro-4-methoxypyridine using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) as the nitrating agent. The reaction proceeds under controlled temperatures (0–50°C) to ensure regioselectivity at C3 .

Reaction Scheme:

Key parameters:

-

Yield: 85–90% under optimized conditions

-

Purification: Recrystallization from ethanol or column chromatography

Industrial Manufacturing

Industrial processes scale this method using continuous-flow reactors to enhance efficiency. Post-synthesis purification involves distillation under reduced pressure to remove excess nitrating agents, followed by crystallization to achieve >98% purity .

Chemical Reactivity and Functionalization

Substitution Reactions

The chlorine atom at C2 is susceptible to nucleophilic displacement. For example:

-

Amination: Reaction with ammonia or primary amines yields 2-amino-4-methoxy-3-nitropyridine derivatives, precursors to antiviral agents .

-

Methoxylation: Substitution with sodium methoxide forms 2,4-dimethoxy-3-nitropyridine, though this pathway is less common due to steric hindrance.

Reduction and Oxidation

-

Nitro Group Reduction: Catalytic hydrogenation (H₂/Pd-C) or use of SnCl₂/HCl converts the nitro group to an amine, producing 2-chloro-4-methoxy-3-aminopyridine, a key intermediate in antibiotic synthesis .

-

Methoxy Group Oxidation: Treatment with KMnO₄ in acidic conditions oxidizes the methoxy group to a hydroxyl group, yielding 2-chloro-4-hydroxy-3-nitropyridine.

Table 2: Common Reaction Pathways and Products

| Reaction Type | Reagents/Conditions | Product | Application |

|---|---|---|---|

| Nucleophilic Substitution | NH₃, EtOH, 60°C | 2-Amino-4-methoxy-3-nitropyridine | Antiviral intermediates |

| Reduction | H₂ (1 atm), Pd/C, RT | 2-Chloro-4-methoxy-3-aminopyridine | Antibacterial agents |

| Oxidation | KMnO₄, H₂SO₄, 70°C | 2-Chloro-4-hydroxy-3-nitropyridine | Dye synthesis |

Pharmaceutical and Agrochemical Applications

Antiviral Drug Intermediates

This compound is critical in synthesizing Tenofovir, a nucleotide reverse transcriptase inhibitor used against HIV and hepatitis B . The methoxy group enhances solubility, while the nitro group facilitates downstream functionalization.

Case Study: Tenofovir Synthesis

-

Chlorine Displacement: 2-Chloro-4-methoxy-3-nitropyridine reacts with adenine derivatives to form a phosphonate ester.

-

Nitro Reduction: The nitro group is reduced to an amine, followed by phosphorylation to yield Tenofovir .

Antibacterial Agents

Derivatives exhibit activity against methicillin-resistant Staphylococcus aureus (MRSA). For example, 2-amino-4-methoxy-3-nitropyridine derivatives show MIC values of 4–8 µg/mL, comparable to vancomycin .

Agrochemicals

The compound serves as a precursor to herbicides targeting acetolactate synthase (ALS), a key enzyme in plant branched-chain amino acid synthesis.

Biological Activity and Mechanistic Insights

Antimicrobial Mechanisms

-

Nitro Group Role: The nitro group undergoes intracellular reduction to reactive intermediates that generate oxidative stress, disrupting bacterial membranes .

-

Structure-Activity Relationship (SAR): Electron-withdrawing groups at C3 enhance antibacterial potency by increasing electrophilicity .

Toxicological Profile

Comparison with Analogous Nitropyridines

Table 3: Comparative Analysis of Nitropyridine Derivatives

| Compound | Substituents | Reactivity at C2 | Key Application |

|---|---|---|---|

| 2-Chloro-4-methoxy-3-nitropyridine | Cl, OCH₃, NO₂ | High (Cl displacement) | Tenofovir synthesis |

| 2-Chloro-3-nitropyridine | Cl, NO₂ | Moderate | Pesticide intermediates |

| 4-Methoxy-3-nitropyridine | OCH₃, NO₂ | Low | Dye manufacturing |

The simultaneous presence of chlorine and methoxy groups in 2-chloro-4-methoxy-3-nitropyridine creates a unique electronic environment, enabling selective reactions unmatched by simpler analogs .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume